5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-prop-2-enoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H23N3O4/c1-3-11-30-16-6-4-5-15(13-16)22-19-20(17-12-14(2)7-8-18(17)28)24-25-21(19)23(29)26(22)9-10-27/h3-8,12-13,22,27-28H,1,9-11H2,2H3,(H,24,25) |
InChI Key |
RFJHRCJQXDTBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory Properties : The presence of hydroxyl groups may enhance its interaction with biological targets involved in inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Organic Synthesis
The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis. Its functional groups can undergo various chemical reactions such as:
- Alkylation and Etherification : These reactions can be utilized to modify the compound further to create derivatives with enhanced properties or new functionalities.
- Multi-component Reactions : The compound can be integrated into multi-component reactions to generate complex molecular architectures efficiently.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of compounds structurally related to 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. The research demonstrated that these compounds could induce apoptosis in various cancer cell lines through modulation of the PI3K/Akt signaling pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of similar compounds. The study found that these molecules significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(methoxyphenyl)]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 3-(2-hydroxy-5-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Biological Activity
The compound 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential biological activities. This article aims to provide an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of hydroxyl and alkoxy groups enhances its solubility and interaction with biological targets.
Antiviral Properties
Research indicates that compounds structurally related to the target molecule exhibit significant antiviral activity. For instance, derivatives containing the pyrazole moiety have shown efficacy against various viruses, including Hepatitis C virus (HCV). A study demonstrated that certain pyrazole derivatives could inhibit HCV replication at concentrations as low as 10 µg/mL, suggesting a promising avenue for therapeutic development against viral infections .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines, possibly through the modulation of key signaling pathways involved in cell survival and proliferation. For example, related compounds have shown IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxic effects .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, the compound exhibits anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed that:
- Inhibition of Viral Replication : The compound may interfere with viral polymerases or other essential enzymes required for viral replication.
- Induction of Apoptosis : It may activate caspases or other apoptotic pathways in cancer cells.
- Modulation of Cytokine Production : The compound could inhibit signaling pathways that lead to the production of inflammatory cytokines.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
